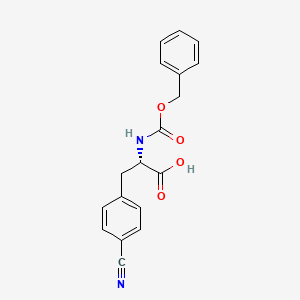

![molecular formula C8H10N4 B3046952 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 132898-05-6](/img/structure/B3046952.png)

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

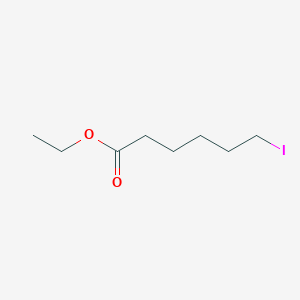

The synthesis of imidazo[4,5-b]pyridines usually involves the derivatives of 2,3-diaminopyridine, which are produced from commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine . Various carboxylic acid derivatives are most often used as sources of the one-carbon fragment for the formation of the five-membered ring of imidazo[4,5-b]pyridine .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group . Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine .Wissenschaftliche Forschungsanwendungen

Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized derivatives of 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid, including 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, and tested them for antituberculotic activity. This research indicates potential applications in tuberculosis treatment (Bukowski & Janowiec, 1996).

Angiotensin II Receptor Antagonists : Stucky, Roduit, and Schmidt (1997) explored the synthesis of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine, a key intermediate in the production of potent angiotensin II antagonists. This suggests its role in the development of cardiovascular drugs (Stucky, Roduit, & Schmidt, 1997).

Synthesis of Mutagenic Heterocyclic Amines : Sajith et al. (2013) reported a new synthetic route for heterocyclic food mutagens like 2-amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP), using a palladium-catalyzed Buchwald cross-coupling reaction. This highlights its relevance in studying food-derived mutagens (Sajith et al., 2013).

Optical Properties : Kielesiński, Tasior, and Gryko (2015) developed a novel method to synthesize 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles, analyzing their optical properties, including strong UV absorption and fluorescence. This research opens up potential applications in optoelectronics and fluorescence-based technologies (Kielesiński, Tasior, & Gryko, 2015).

Antimicrobial Applications : Desai et al. (2012) synthesized and screened a series of imidazo[1,2-a]pyridine derivatives for antimicrobial activity. Their findings suggest possible uses in developing new antimicrobial agents (Desai et al., 2012).

Charge Transfer Emission Studies : Mishra et al. (2013) investigated the spectral characteristics of derivatives like N,N-dimethyl-4-(4-methyl-4H-imidazo[4,5-b]pyridin-2-yl)benzenamine, providing insights into protic solvent-induced dual fluorescence, relevant to the study of molecular interactions and photophysical processes (Mishra et al., 2013).

Synthesis of Trisubstituted Derivatives : Lemrová et al. (2014) described an efficient method for solid-supported synthesis of imidazo[4,5-b]pyridines, which could be relevant for creating diverse chemical libraries for drug discovery and materials science (Lemrová et al., 2014).

Wirkmechanismus

While the specific mechanism of action for 5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine is not mentioned in the search results, imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Eigenschaften

IUPAC Name |

5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-4-3-5(2)10-7-6(4)11-8(9)12-7/h3H,1-2H3,(H3,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWZSXPEMUKYIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1NC(=N2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157838 | |

| Record name | 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132898-05-6 | |

| Record name | 5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethyl-2,7,9-triazabicyclo(4.3.0)nona-2,4,8,10-tetraen-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[1-(morpholin-4-yl)cyclopentyl]acetate hydrochloride](/img/structure/B3046873.png)

![1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B3046882.png)

![7,8-dihydropyrido[1,2-a]indol-9(6H)-one](/img/structure/B3046888.png)